3-ISOPROPYL-4-OXO-10-OXA-3-AZA-TRICYCLO[5.2.1.0(1,5)]DEC-8-ENE-6-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ISOPROPYL-4-OXO-10-OXA-3-AZA-TRICYCLO[5210(1,5)]DEC-8-ENE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes an epoxyisoindole core
Preparation Methods
The synthesis of 3-ISOPROPYL-4-OXO-10-OXA-3-AZA-TRICYCLO[5.2.1.0(1,5)]DEC-8-ENE-6-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . This method is advantageous due to its simplicity and efficiency in producing the desired compound. Industrial production methods may involve optimization of these reactions to scale up the synthesis while maintaining high yield and purity.
Chemical Reactions Analysis
3-ISOPROPYL-4-OXO-10-OXA-3-AZA-TRICYCLO[5.2.1.0(1,5)]DEC-8-ENE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-ISOPROPYL-4-OXO-10-OXA-3-AZA-TRICYCLO[5.2.1.0(1,5)]DEC-8-ENE-6-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-4-OXO-10-OXA-3-AZA-TRICYCLO[5.2.1.0(1,5)]DEC-8-ENE-6-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The epoxyisoindole core can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-ISOPROPYL-4-OXO-10-OXA-3-AZA-TRICYCLO[5.2.1.0(1,5)]DEC-8-ENE-6-CARBOXYLIC ACID include other epoxyisoindole derivatives and related heterocyclic compounds such as imidazoles and oxazoles . These compounds share some structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of an epoxy ring and a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-oxo-3-propan-2-yl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-6(2)13-5-12-4-3-7(17-12)8(11(15)16)9(12)10(13)14/h3-4,6-9H,5H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAYITCIRICDCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378164 |
Source
|
Record name | BAS 05044537 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-01-7 |
Source
|
Record name | BAS 05044537 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.